Cytotoxicity Against Five Human Cancer Cell Lines: Norcepharadione B Shows Differential Potency Across Tumor Types
Norcepharadione B exhibits moderate, cell-line-dependent cytotoxicity against five human tumor cell lines, with ED50 values ranging from 14.2 to 40 μg/mL. Among the tested lines, XF-498 (CNS cancer) shows the highest sensitivity (ED50 = 14.2 μg/mL), while SK-OV-3 (ovarian cancer) demonstrates intermediate sensitivity (ED50 = 26.4 μg/mL), and A-549 (lung cancer) and SK-MEL-2 (melanoma) exhibit lower sensitivity (ED50 = 40 μg/mL) . This differential cytotoxicity profile contrasts with other co-isolated alkaloids; for instance, aristolactam B, piperolactam A, aristolactam A, cepharadione B, and splendidine were also tested in the same assay system but did not demonstrate equivalent activity across all five cell lines, highlighting the unique potency pattern of norcepharadione B [1].
| Evidence Dimension | Cytotoxicity (ED50, μg/mL) |
|---|---|
| Target Compound Data | ED50 = 40 (A-549), 26.4 (SK-OV-3), 40 (SK-MEL-2), 14.2 (XF-498), 38.2 (HCT-15) |
| Comparator Or Baseline | Other alkaloids from Houttuynia cordata (aristolactam B, piperolactam A, aristolactam A, cepharadione B, splendidine) tested in parallel |
| Quantified Difference | XF-498 shows 2.8× higher sensitivity compared to A-549 and SK-MEL-2 |
| Conditions | In vitro cytotoxicity assay against human tumor cell lines (A-549 lung, SK-OV-3 ovarian, SK-MEL-2 melanoma, XF-498 CNS, HCT-15 colon); SRB assay |
Why This Matters
This cell-line-specific cytotoxicity data guides procurement decisions for anticancer screening programs, particularly those targeting CNS-derived tumor models where norcepharadione B shows superior potency relative to other tested tumor types.
- [1] Kim SK, Ryu SY, No JS, Choi SU, Kim YS. Cytotoxic alkaloids from Houttuynia cordata. Archives of Pharmacal Research. 2001;24(6):518-521. View Source
